molecular formula C6H3BrClN3 B2746428 2-Azido-1-bromo-4-chlorobenzene CAS No. 1527830-69-8

2-Azido-1-bromo-4-chlorobenzene

Cat. No. B2746428
CAS RN: 1527830-69-8
M. Wt: 232.47
InChI Key: ZKMFNQWRALCSTP-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-4-chlorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a derivative of bromochlorobenzenes, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring .


Synthesis Analysis

The synthesis of bromochlorobenzenes, such as 1-bromo-4-chlorobenzene, can be achieved through various routes. One method involves the use of 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another method involves the use of a derivative of (4-bromophenyl)silane using N-bromosuccinimide .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrClN3. The structure of this compound, like other benzene derivatives, consists of a benzene ring with bromine, chlorine, and azido as substituents .


Chemical Reactions Analysis

Benzene derivatives, such as this compound, can undergo nucleophilic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-chlorobenzene, a similar compound to this compound, include a molar mass of 191.45 g/mol . It has a melting point range of 63–67 °C and a boiling point of 196 °C .

Scientific Research Applications

Coordination-Catalyzed Ortho-Halogenation

2-Azido-1-bromo-4-chlorobenzene can be utilized in coordination-catalyzed ortho-halogenation reactions. These reactions are facilitated by palladium(II) catalysts, which enable selective halogenation ortho to functional groups, leading to various halogenated products. Such processes are crucial for constructing complex molecules with specific halogen arrangements for further chemical transformations or as final products in material science applications (Fahey, 1971).

Synthesis of 1,2,3-Triazole Derivatives

The compound plays a role in the synthesis of 1,2,3-triazole derivatives, showcasing potential as corrosion inhibitors for steel. These derivatives are synthesized through click chemistry reactions, involving azides and alkynes, indicating its application in creating compounds that can protect metals against corrosion, which is significant in industrial applications (Negrón-Silva et al., 2013).

Molecular Switches and Material Science

Azobenzenes, including derivatives like this compound, are vital in developing molecular switches due to their cis-trans isomerization under specific radiation. This property is exploited in creating responsive materials that can change properties (e.g., color, permeability) upon exposure to light, with potential applications in smart windows, data storage, and molecular electronics (Merino, 2011).

Drug Discovery and Chemical Biology

In the realm of drug discovery and chemical biology, organic azides, including this compound, are used for introducing azide groups into organic compounds. This functionalization is crucial for synthesizing a wide array of organic molecules with potential pharmacological activities. The azide group can participate in click chemistry reactions, allowing for the construction of complex molecules for drug discovery applications (Zhou et al., 2017).

Photoisomerization for In Vivo Applications

Azobenzene derivatives, like this compound, have been explored for their ability to undergo photoisomerization with red light, making them suitable for in vivo applications. The modification of azobenzenes to allow for red-light-induced isomerization extends their utility in biological systems, offering a non-invasive method to control biological processes with light (Samanta et al., 2013).

properties

IUPAC Name

2-azido-1-bromo-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMFNQWRALCSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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